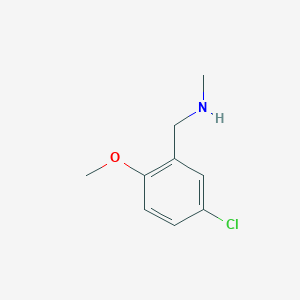

N-(5-chloro-2-methoxybenzyl)-N-methylamine

Beschreibung

Its synthesis likely follows pathways analogous to substituted benzylamines, such as reductive amination or nucleophilic substitution, as seen in related compounds .

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUJZJIMEXXDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)-N-methylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature to slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-methoxybenzyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The chloro group in the benzyl ring can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Hydroxylated or aminated benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methoxybenzyl)-N-methylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulkier substituents (e.g., 4-t-butyl in N-(4-t-butylbenzyl)-N-methylformamide) reduce reaction yields due to steric hindrance during synthesis (44.2% vs. 52.0% for simpler chloro derivatives) .

Functional Group Modifications

Key Observations :

- Amine vs. Formamide : Formamide derivatives (e.g., N-(2,4-dichlorobenzyl)-N-methylformamide) exhibit higher polarity, impacting solubility and metabolic stability compared to secondary amines .

- Acetylation Effects : Acetylated analogs like PBR28 show enhanced receptor binding (e.g., translocator protein) due to increased lipophilicity and steric fit .

Pharmacological and Industrial Relevance

- Neuroimaging : Compounds like PBR28 (N-acetylated benzylamine) demonstrate high affinity for mitochondrial translocator proteins, suggesting that the target compound’s chloro-methoxybenzyl group could be optimized for CNS penetration .

- Polymer Chemistry : N-(4-Vinylbenzyl)-N-methylamine is utilized in molecularly imprinted polymers (MIPs) for catecholamine extraction, highlighting the versatility of benzylamine scaffolds in material science .

- Synthetic By-Products : Competitive formation of di-benzylated by-products (e.g., N,N-di-(4-chlorobenzyl)-N-methylamine, 31.3% yield) underscores the need for controlled reaction conditions in scaling up the target compound .

Biologische Aktivität

N-(5-chloro-2-methoxybenzyl)-N-methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which contribute to its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : Approximately 199.66 g/mol

- Functional Groups : Chlorine, methoxy, and amine groups

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to:

- Inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Interact with serotonin (5-HT) receptors, which may contribute to its psychoactive properties.

- Exhibit anti-inflammatory and potential anti-cancer activities through modulation of cellular pathways.

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound based on various studies:

Case Studies and Research Findings

-

Enzyme Interaction Study :

- A study investigated the compound's interaction with protein targets involved in inflammatory responses. The results indicated that this compound effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

- Cancer Cell Line Evaluation :

- Neuropharmacological Effects :

Pharmacological Implications

The pharmacological implications of this compound are substantial:

- Therapeutic Potential : Given its anti-inflammatory and anticancer activities, this compound could serve as a lead in drug development for treating inflammatory diseases and certain cancers.

- Psychoactive Properties : Its interaction with serotonin receptors suggests potential applications in treating mood disorders or as a research tool for studying neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.